(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
CAS No.: 38775-52-9
Cat. No.: VC17558110
Molecular Formula: C20H22O8S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38775-52-9 |
|---|---|
| Molecular Formula | C20H22O8S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | ethyl 2-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
| Standard InChI | InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3 |
| Standard InChI Key | SFQDUATXFZWGHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester features a central benzene ring substituted with a sulfonyl group () at the para position, which is further connected to another benzene ring via an ether linkage () . The second benzene ring is functionalized with an ethoxycarbonylmethoxy group () and an acetic acid ethyl ester moiety (). This intricate structure contributes to its high molecular weight (422.449 g/mol) and polar surface area (113.58 Ų) .
Spectroscopic and Chromatographic Data
The compound’s exact mass is 422.104 g/mol, and its LogP value of 3.484 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Chromatographic analyses, such as HPLC or GC-MS, would require optimized conditions due to its high boiling point and thermal stability.
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of this compound, as described by Vansdadia et al. (1989), involves the following steps :
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Sulfonation Reaction: A benzene derivative undergoes sulfonation to introduce the sulfonyl group.
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Etherification: The sulfonated intermediate is reacted with a glycolic acid derivative to form the ether linkage.
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Esterification: Final esterification with ethanol in the presence of a catalyst yields the target compound.
Process Optimization
Critical parameters include temperature control (to prevent side reactions) and the use of anhydrous conditions during esterification. The reaction’s yield and purity depend on the stoichiometric ratios of reactants and the efficiency of purification steps, such as recrystallization from acetonitrile .
Physicochemical Properties
Thermal and Physical Characteristics
Table 1 summarizes the compound’s key properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.449 g/mol |
| Density | 1.273 g/cm³ |
| Boiling Point | 566.8°C at 760 mmHg |
| Flash Point | 296.6°C |
| LogP | 3.484 |
Solubility and Stability
The compound is sparingly soluble in water due to its hydrophobic benzene rings but exhibits good solubility in organic solvents like ethanol and acetonitrile . Stability studies indicate that it remains intact under ambient conditions but may hydrolyze under strongly acidic or alkaline environments.
Applications and Industrial Relevance
Agrochemical Development
In agrochemistry, the ethyl ester moiety enhances the bioavailability of herbicides and pesticides. The compound’s lipophilicity allows it to penetrate plant cuticles, making it a candidate for fungicide formulations .
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